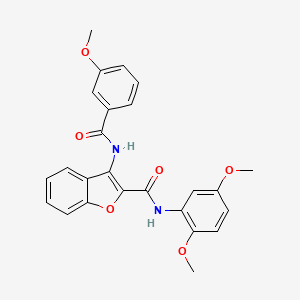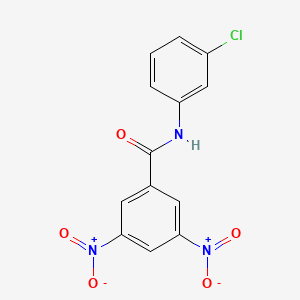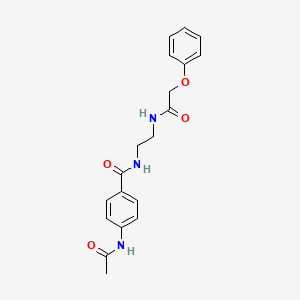
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide” is a complex organic compound that contains several functional groups, including a thiazole ring, an amide group, and multiple methoxy groups. Compounds with these functional groups often exhibit interesting biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents . The thiazole ring can be formed through the reaction of a thioamide and an alpha-halo ketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. Additionally, the multiple methoxy groups (-OCH3) and the amide group (-CONH2) would also be key features .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiazole ring, the amide group, and the methoxy groups. For instance, the thiazole ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group and the methoxy groups could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide has been studied through crystallography and computational methods. For instance, the intermolecular interactions, bond lengths, angles, and dihedral angles of similar compounds have been evaluated, providing insights into their structural properties and the influence of dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).
Antimicrobial Activity
Compounds structurally related to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide have demonstrated antimicrobial properties. For example, a series of thiazole derivatives have been synthesized and tested for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi, indicating potential therapeutic applications for microbial diseases (Desai et al., 2013).
Antiproliferative Properties
Research on related compounds has revealed significant antiproliferative and antimicrobial properties. Schiff bases derived from 1,3,4-thiadiazole compounds have been designed and synthesized, with some showing high DNA protective ability against oxidative mixtures and strong antimicrobial activity, as well as cytotoxic effects on cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).
Synthetic Methodologies
The development of catalyzed reactions for creating derivatives of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide illustrates advances in synthetic chemistry. For example, the [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with bisoxazoles to produce 2-aryl quinazolin-4(3H)-one derivatives shows the potential for efficient synthesis of complex molecules with good functional group tolerance (Xiong et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors . For instance, indole derivatives, which share a similar aromatic structure with the compound , have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . For instance, thiazoles, which share a similar ring structure with the compound , have been found to have diverse biological activities .
Pharmacokinetics
The metabolism and catabolism of a similar compound, js-38, were investigated in wistar rats . The metabolic process of JS-38 consists of a series of acetylation and glucuronidation .
Eigenschaften
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-12-8-9-17(25-3)14(10-12)15-11-26-19(20-15)21-18(22)13-6-4-5-7-16(13)24-2/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNBQZQKBCECLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)
![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2886351.png)


![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)


![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)
